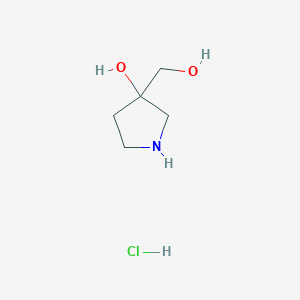

3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

Description

Properties

IUPAC Name |

3-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-4-5(8)1-2-6-3-5;/h6-8H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEQDRZCHITDDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CO)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439900-52-3 | |

| Record name | 3-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

The following technical guide details the chemical properties, synthetic utility, and handling protocols for 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride .

Executive Summary

This compound is a high-value, saturated heterocyclic building block characterized by a geminal 3,3-disubstitution pattern. Unlike its more common regioisomers (the 3,4-vicinal or 3,5-distal variants), this scaffold offers a unique vector for drug design: it introduces a quaternary carbon center at the 3-position, providing specific conformational restriction and increasing the fraction of sp3-hybridized carbons (

This guide serves as a definitive reference for medicinal chemists utilizing this fragment to modulate solubility, metabolic stability, and target engagement in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature & Isomer Disambiguation

CRITICAL NOTE: Commercial catalogs frequently mislabel regioisomers. It is imperative to distinguish the Geminal (3,3) core from the Vicinal (3,4) and Distal (3,5) isomers.

| Feature | Target Compound | Common Isomer A (Vicinal) | Common Isomer B (Distal) |

| Name | 3-(Hydroxymethyl)pyrrolidin-3-ol | 4-(Hydroxymethyl)pyrrolidin-3-ol | 5-(Hydroxymethyl)pyrrolidin-3-ol |

| Substitution | 3,3-Geminal (Quaternary C) | 3,4-Vicinal | 3,5-Distal |

| Key Property | High conformational rigidity; Quaternary center.[1] | Adjacent stereocenters.[2] | Separated functional groups.[2][3] |

| CAS Representative | Rare/Custom Synthesis | 1491150-03-8 (Example) | 478922-47-3 (Example) |

Structural Specifications

-

IUPAC Name: this compound

-

Molecular Formula:

[4][5] -

Free Base MW: 117.15 g/mol

-

SMILES: OC1(CO)CCNC1.Cl

-

Chirality: The 3,3-disubstituted pyrrolidine ring is chiral if the nitrogen is substituted or if resolved. The parent 3-(hydroxymethyl)pyrrolidin-3-ol has a plane of symmetry unless one hydroxyl is differentiated, but in practice, the C3 center is pro-chiral.

Figure 1: Structural connectivity highlighting the geminal functionalization at the C3 position.

Physicochemical Profile

The geminal substitution pattern imparts distinct physical properties compared to mono-substituted pyrrolidines.

| Property | Value / Description | Impact on Drug Design |

| Solubility | High in Water, DMSO, Methanol. | Excellent for aqueous assays; improves solubility of lipophilic payloads. |

| LogP (Predicted) | -1.6 to -1.2 | Low lipophilicity aids in lowering overall LogD of lead compounds. |

| pKa (Amine) | ~9.2 - 9.8 | Typical secondary amine; positively charged at physiological pH. |

| pKa (Alcohol) | ~16 (Tertiary), ~15 (Primary) | Primary OH is nucleophilic; Tertiary OH is sterically hindered. |

| H-Bond Donors | 4 (NH, OH x2, HCl) | High capacity for specific polar interactions. |

| H-Bond Acceptors | 3 (N, O x2) | Versatile binding motifs.[7] |

| Stability | Hygroscopic solid. | Requires storage under desiccant; stable to ambient oxidation. |

Synthetic Utility & Reactivity

This building block is "bifunctional" regarding its hydroxyl groups, allowing for orthogonal protection and differentiation.

Functional Group Differentiation

The primary hydroxyl (hydroxymethyl) is significantly more nucleophilic and less sterically hindered than the tertiary hydroxyl directly on the ring. This allows for selective functionalization.[7][8]

Reactivity Hierarchy:

-

Secondary Amine (NH): Most reactive nucleophile (unless protonated/protected).

-

Primary Alcohol (-CH2OH): Reactive towards acylation/alkylation.

-

Tertiary Alcohol (-OH): Least reactive; prone to elimination under harsh acidic conditions.

Experimental Workflow: Orthogonal Protection

To utilize this scaffold in complex synthesis, one must often differentiate the amine and the primary alcohol.

Protocol: Selective N-Boc Protection & Primary O-Silylation

-

Free-Basing: Dissolve the HCl salt in MeOH. Add 1.1 eq.

. Stir 15 min. -

N-Protection: Add 1.1 eq.

at 0°C. Warm to RT and stir 4h.-

Result: N-Boc-3-(hydroxymethyl)pyrrolidin-3-ol.

-

-

Primary O-Protection: Dissolve N-Boc intermediate in DCM/Imidazole. Add 1.05 eq. TBDMS-Cl at 0°C.

-

Selectivity: The bulky silyl group prefers the unhindered primary alcohol over the tertiary C3-alcohol.

-

Result: N-Boc-3-(TBDMS-oxymethyl)pyrrolidin-3-ol.

-

Figure 2: Workflow for orthogonal protection of the geminal scaffold.

Applications in Drug Discovery[4][9][10][11]

Fragment-Based Drug Discovery (FBDD)

The 3-(hydroxymethyl)pyrrolidin-3-ol core is an ideal "3D fragment."

-

Vector Exploration: The geminal substitution allows probing of binding pockets that are inaccessible to planar (aromatic) or simple mono-substituted pyrrolidines.

-

Solubility Anchor: The high polarity (CLogP < -1) allows this fragment to solubilize hydrophobic pharmacophores when attached via the nitrogen.

Bioisostere Potential

This scaffold can act as a transition-state mimetic or a hydrolytically stable mimic of:

-

Gem-diol intermediates.

-

Sugar mimics: The hydroxymethyl-pyrrolidine motif mimics the C4/C5 region of certain iminosugars (glycosidase inhibitors).

Handling, Storage, & Safety[8]

Safety Data (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

Storage & Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It will absorb atmospheric moisture, leading to deliquescence (turning into a sticky oil).

-

Storage Conditions:

-

Store at 2–8°C (Refrigerated).

-

Keep under inert atmosphere (Argon/Nitrogen) if possible.

-

Container must be tightly sealed with parafilm/tape.

-

Quality Control Check

Before use in critical reactions, verify the integrity of the salt:

-

Visual Inspection: Should be a white to off-white free-flowing powder. If clumped or yellowed, recrystallization (EtOH/Et2O) may be required.

-

Proton NMR (D2O): Check for the integration of the hydroxymethyl protons (~3.5-3.8 ppm) relative to the ring protons to ensure no degradation or hydration issues.

References

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 24, 2026).

- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. princetonbio.com [princetonbio.com]

- 3. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]

- 4. (3R,5S)-5-HYDROXYMETHYL-3-PYRROLIDINOL HCL | 478922-47-3 [chemicalbook.com]

- 5. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride 97% | CAS: 1350834-24-0 | AChemBlock [achemblock.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular structure and weight of 3-(Hydroxymethyl)pyrrolidin-3-ol HCl

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(Hydroxymethyl)pyrrolidin-3-ol HCl

Executive Summary 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a specialized, sp³-rich heterocyclic building block characterized by a gem-disubstituted quaternary carbon at the C3 position. Unlike its regioposition isomers (e.g., 2,4- or 3,5-disubstituted pyrrolidines), this scaffold offers a unique vector orientation for fragment-based drug discovery (FBDD), enabling the simultaneous projection of hydrogen bond donor/acceptor motifs into defined sub-pockets of a target protein. This guide details the molecular architecture, synthetic accessibility, and analytical protocols required to integrate this compound into high-value medicinal chemistry campaigns.

Part 1: Molecular Architecture & Physicochemical Properties

The defining feature of this molecule is the geminal substitution at C3, creating a quaternary center that restricts conformational flexibility compared to mono-substituted pyrrolidines. This "gem-effect" often translates to improved selectivity in ligand-receptor binding events.

Structural Specifications

-

Common Name: 3,3-Bis(functionalized)pyrrolidine scaffold

-

Stereochemistry: The C3 position is a prochiral center in the N-protected form but becomes chiral upon desymmetrization or if the nitrogen is substituted non-symmetrically. In the context of this guide, we treat the racemate unless specified, though enantiopure forms are critical for clinical candidates.

Physicochemical Data Table

| Property | Value (HCl Salt) | Value (Free Base) | Significance in Drug Design |

| Molecular Formula | C₅H₁₂ClNO₂ | C₅H₁₁NO₂ | Core stoichiometry for reagent calculation. |

| Molecular Weight | 153.61 g/mol | 117.15 g/mol | Ideal for Fragment-Based Drug Discovery (MW < 300). |

| Exact Mass | 153.056 | 117.079 | Critical for High-Res Mass Spec (HRMS) confirmation. |

| ClogP | ~ -1.5 (Est.)[4] | ~ -1.1 (Est.) | Highly hydrophilic; excellent for lowering logD in lipophilic leads. |

| TPSA | ~ 60 Ų | ~ 60 Ų | High polar surface area relative to size; suggests good solubility. |

| Fsp³ Fraction | 1.0 (100%) | 1.0 (100%) | Correlates with higher clinical success rates (lower promiscuity). |

| H-Bond Donors | 4 (inc.[5] NH₂⁺) | 3 | Multiple interaction points for active site binding. |

| Physical State | White Hygroscopic Solid | Viscous Oil/Solid | Salt form preferred for handling and stability. |

Part 2: Synthetic Pathways & Manufacturing

The synthesis of the 3,3-disubstituted core requires generating a quaternary carbon. The most robust route avoids direct alkylation (which is prone to over-alkylation) and instead utilizes the Corey-Chaykovsky epoxidation followed by hydrolytic ring opening.

Strategic Synthesis Protocol

The following workflow describes the conversion of commercially available N-Boc-3-pyrrolidinone into the target scaffold.

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve N-Boc-3-pyrrolidinone in anhydrous DMSO/THF.

-

Spiro-Epoxide Formation: Treat with trimethylsulfoxonium iodide (TMSOI) and NaH (or t-BuOK) at 0°C to generate the sulfur ylide in situ. This attacks the ketone to form the 1-Boc-6-oxa-2-azaspiro[3.4]octane (spiro-epoxide).

-

Ring Opening: Treat the spiro-epoxide with aqueous perchloric acid or dilute H₂SO₄ in dioxane. The water attacks the epoxide at the less hindered carbon (or via acid catalysis) to yield the N-Boc-3-(hydroxymethyl)pyrrolidin-3-ol.

-

Deprotection: Removal of the Boc group using 4M HCl in dioxane yields the final hydrochloride salt.

Synthetic Logic Diagram (Graphviz)

Caption: Figure 1. Synthetic route via spiro-epoxide intermediate to generate the gem-disubstituted quaternary center.

Part 3: Analytical Characterization Protocols

Validating the structure of 3-(Hydroxymethyl)pyrrolidin-3-ol HCl is critical, particularly to distinguish it from the 2,4- or 3,4-disubstituted isomers which have the same mass.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent: D₂O (Deuterium Oxide) is required. DMSO-d₆ can be used to observe hydroxyl protons, but the HCl salt protons often broaden the spectrum.

-

¹H NMR (400 MHz, D₂O):

-

δ 3.65 (s, 2H): The isolated methylene group of the hydroxymethyl side chain (-CH ₂OH). The singlet multiplicity confirms it is attached to a quaternary carbon (no adjacent protons to split it).

-

δ 3.40–3.20 (m, 4H): Ring protons adjacent to nitrogen (C2 and C5).

-

δ 2.10–1.90 (m, 2H): Ring protons at C4.

-

-

¹³C NMR (100 MHz, D₂O):

-

Quaternary Signal: Look for a carbon signal around δ 75–80 ppm . This represents the C3 quaternary center bearing the hydroxyl group.[6] Absence of this signal suggests an isomerization to a methine (CH) structure.

-

Mass Spectrometry (LC-MS)

-

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Expected Signal: [M+H]⁺ = 118.08 m/z.[3]

-

Salt Verification: To confirm the stoichiometry of the HCl salt, perform Ion Chromatography (IC) or a silver nitrate precipitation test (qualitative).

Analytical Workflow Diagram

Caption: Figure 2. Analytical decision tree to differentiate the target gem-disubstituted scaffold from regioisomers.

Part 4: Handling & Storage (Self-Validating Protocol)

The hydrochloride salt is hygroscopic .[6] Improper handling will lead to deliquescence, altering the effective molecular weight and ruining stoichiometric accuracy in biological assays.

Standard Operating Procedure (SOP):

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Weighing: Allow the vial to warm to room temperature before opening to prevent condensation. Weigh quickly in a desiccated environment.

-

Solubilization:

-

For Chemistry: Soluble in Methanol, Water, DMSO.[7]

-

For Biology: Dissolve in DMSO to create a 100 mM stock. If the pH is too acidic for the assay due to HCl, neutralize with 1 equivalent of NaOH or use a buffer.

-

References

-

PubChem Compound Summary. (2025). This compound.[1][2][3][7] National Center for Biotechnology Information. [Link]

-

Barnes-Seeman, D. (2012). The role of sp3-hybridized carbon atoms in drug discovery. Current Opinion in Chemical Biology. (Discussion on Fsp³ fraction and solubility). [Link]

-

Overington, J. P., et al. (2006). How many drug targets are there? Nature Reviews Drug Discovery. (Context for pyrrolidine scaffold utility). [Link]

Sources

- 1. (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | C5H12ClNO2 | CID 53487134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride 97% | CAS: 1350834-24-0 | AChemBlock [achemblock.com]

- 3. PubChemLite - this compound (C5H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]

- 6. CAS 122536-94-1: (S)-3-hydroxypyrrolidine hydrochloride [cymitquimica.com]

- 7. (3R,5S)-5-HYDROXYMETHYL-3-PYRROLIDINOL HCL | 478922-47-3 [chemicalbook.com]

Safety data sheet (SDS) for 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride handling

The following technical guide is structured as a Chemical Stewardship Monograph , designed to transcend the limitations of a standard Safety Data Sheet (SDS). It integrates safety compliance with experimental utility, tailored for drug development professionals handling high-value, hygroscopic chiral building blocks.[1][2]

Document Control: R&D-SOP-004 | Version: 2.1 | Status: Active Target Audience: Medicinal Chemists, Process Safety Engineers, Lab Managers[1][2]

Chemical Identity & Strategic Context

Compound: 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride Synonyms: 3-Hydroxy-3-(hydroxymethyl)pyrrolidine HCl; 3-Pyrrolidinemethanol, 3-hydroxy-, hydrochloride.[1][2] CAS Registry Number: [Note: Frequently listed under free base CAS 862770-19-0 or specific isomers; verify batch-specific CoA] Molecular Formula: C₅H₁₂ClNO₂ Molecular Weight: 153.61 g/mol [1][2][3]

The "Why" of Safety (Senior Scientist Insight)

This compound is not merely a generic amine; it is a quaternary carbon scaffold used to introduce polarity and 3D-complexity into drug candidates (escaping "flatland").[1] Its dual functionality (secondary amine + geminal diol/hydroxymethyl) makes it a versatile but chemically sensitive building block.[2]

Critical Handling Characteristic: Hygroscopicity. As a hydrochloride salt of a polar amine, this compound acts as a moisture sponge.[2][4] Improper handling does not just risk safety—it alters the stoichiometry of your reactions (weighing water instead of reagent), leading to failed coupling reactions and side-product formation.[1][2]

Hazard Identification & Risk Assessment (GHS)

While often classified under "General Warning" for R&D quantities, the functional groups dictate the following risk profile based on Universal Precautions for Novel Compounds .

| Hazard Class | GHS Category | Hazard Statement | Mechanism of Action |

| Skin Irritation | Cat.[1][2] 2 | H315 : Causes skin irritation.[2][5] | Acidic nature of HCl salt + amine defatting action.[2] |

| Eye Irritation | Cat. 2A | H319 : Causes serious eye irritation.[2][5][6][7][8] | Micro-abrasion from crystals + pH shock to corneal surface.[2] |

| STOT - SE | Cat. 3 | H335 : May cause respiratory irritation.[2][6] | Inhalation of fine dusts triggers mucosal inflammation.[2] |

Precautionary Decision Matrix

-

Signal Word: WARNING

-

Primary Route of Entry: Inhalation of dust during weighing; Dermal contact.[2]

-

Sensitization Potential: Low, but pyrrolidine motifs can occasionally trigger hypersensitivity in susceptible individuals.[2]

Strategic Handling Protocols: Engineering Controls vs. PPE

Do not rely solely on PPE.[2][7] The hierarchy of controls must be applied to preserve both operator safety and compound integrity.[2][4][7]

A. The "Dry Chain" Protocol (Integrity Preservation)

Because this salt is hygroscopic, exposure to ambient humidity degrades it from a free-flowing powder to a sticky gum within minutes.[1][2]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to density). Desiccators are mandatory.[2]

-

Weighing:

-

Preferred: Glove box (N₂ atmosphere).[2]

-

Acceptable: Analytical balance inside a fume hood, using a static-free weighing boat . Minimize open-container time to <30 seconds.

-

-

Solubilization: Dissolve immediately in anhydrous solvents (MeOH, DMSO, or DMF) if not using instantly.[2]

B. Personal Protective Equipment (PPE) Logic

-

Gloves: Use Nitrile (minimum 0.11 mm thickness) .[2]

-

Respiratory: If working outside a fume hood (not recommended), a P95/P100 particulate respirator is required.[2]

-

Why? The HCl salt forms fine, invisible dust that is highly irritating to the upper respiratory tract.[2]

-

-

Eye Protection: Chemical splash goggles.[2] Safety glasses are insufficient for handling fine, acidic powders that can drift around face shields.[2]

Visualized Workflows (Graphviz)[1]

Workflow 1: Risk Assessment & Handling Logic

This decision tree guides the researcher through the safe handling process based on the state of the reagent.

Figure 1: Decision matrix for handling hygroscopic amine salts to prevent degradation and exposure.

Workflow 2: Emergency Spill Response

A logic flow for managing spills of acidic, hygroscopic powders.[2]

Figure 2: Spill response protocol emphasizing containment of acidic residues.

Physicochemical Profile & Reactivity[1][2][9]

| Property | Value/Description | Implication for Handling |

| Physical State | White to off-white solid | Dust generation potential.[1][2] |

| Solubility | High in Water, DMSO, Methanol | Rapid absorption through skin if dissolved.[2] |

| pH (10% aq) | ~3.0 – 5.0 | Acidic; corrosive to metal spatulas over time.[2] |

| Melting Point | 120–125°C (Typical for HCl salts) | Stable up to moderate heating; avoid sublimation.[2] |

| Incompatibilities | Strong Oxidizers, Acid Chlorides | Violent reaction potential; store separately.[2] |

First Aid & Emergency Measures

General Principle: Speed is critical. The hydrochloride salt hydrolyzes on moist membranes (eyes, lungs) to release trace hydrochloric acid, causing immediate irritation.

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Ingestion:

Disposal & Environmental Stewardship[2][10][11][12]

Waste Stream Classification:

-

Category: Organic Base / Amine Salt.[2]

-

Protocol: Do not dispose of down the drain. Even if water-soluble, pyrrolidine derivatives can be toxic to aquatic life (EC50 values often <100 mg/L).[1][2]

-

Method: Dissolve in a combustible solvent (e.g., acetone) and dispose of in the High BTU Liquid Waste stream for incineration.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86277019, this compound.[1][2][10] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: Pyrrolidin-3-ol hydrochloride.[1][2] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[2][9] Retrieved from [Link][1]

Sources

- 1. (3R,5S)-5-HYDROXYMETHYL-3-PYRROLIDINOL HCL | 478922-47-3 [chemicalbook.com]

- 2. Pyrrolidin-3-ol hydrochloride | 86070-82-8 [sigmaaldrich.com]

- 3. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride 97% | CAS: 1350834-24-0 | AChemBlock [achemblock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. PubChemLite - this compound (C5H11NO2) [pubchemlite.lcsb.uni.lu]

Role of 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride as a chiral building block

An In-depth Technical Guide: The Role of 3-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride as a Chiral Building Block

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among the vast library of pyrrolidine-based synthons, 3-(hydroxymethyl)pyrrolidin-3-ol and its stereoisomers stand out as exceptionally versatile chiral building blocks. Possessing two stereocenters and three distinct points for functionalization—a secondary amine and two hydroxyl groups—this molecule offers a rigid, three-dimensional framework ideal for constructing complex, stereochemically defined bioactive molecules. This technical guide provides an in-depth analysis of this compound, covering its stereoselective synthesis, physicochemical properties, and its critical role as a foundational element in the development of novel therapeutics, from enzyme inhibitors to chiral catalysts.

The Strategic Value of Chiral Pyrrolidines in Drug Discovery

Chiral pool synthesis is a powerful strategy in medicinal chemistry that utilizes readily available, enantiomerically pure compounds as starting materials to access complex target molecules without the need for de novo asymmetric synthesis or difficult chiral resolution.[1] this compound is a prime example of such a "chiral building block." Its inherent stereochemistry and densely functionalized structure provide a robust starting point for creating diverse molecular architectures.[3]

The significance of the pyrrolidine scaffold is rooted in its unique structural and physicochemical properties:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the saturated pyrrolidine ring allows for a more thorough exploration of pharmacophore space compared to flat, aromatic systems.[2]

-

Stereochemical Richness: The presence of multiple stereocenters enables the creation of a wide array of stereoisomers, where the specific spatial orientation of substituents can dramatically alter biological activity and target binding.[2]

-

Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond donor (as a secondary amine) or acceptor (when substituted), often enhancing aqueous solubility and other key pharmacokinetic properties of the final drug molecule.[4]

These attributes make chiral pyrrolidines, including 3-(hydroxymethyl)pyrrolidin-3-ol, core motifs in a wide range of pharmacologically active agents, such as antibacterials, immunomodulators, and inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and purine nucleoside phosphorylase (PNP).[1][5][6]

Physicochemical Properties and Stereoisomers

This compound is a solid, water-soluble compound. The presence of two stereocenters at positions C3 and C4 gives rise to four possible stereoisomers. The relative stereochemistry of the hydroxyl and hydroxymethyl groups (cis or trans) significantly influences the molecule's shape and its utility in synthesis. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.

| Property | Data | References |

| Molecular Formula | C₅H₁₂ClNO₂ | [7][8] |

| Molecular Weight | 153.61 g/mol | [7][8][9] |

| Appearance | White to off-white solid | [7] |

| CAS Numbers | (3R,4R): 1491150-03-8(3R,5S): 478922-47-3(3S,5S): 1350834-24-0 | [8][10][11] |

| Melting Point | Varies by isomer, e.g., (3R,5S) is 123-125°C | [7] |

| Storage | Store at room temperature or under inert gas at 2-8°C | [7][12] |

Note: The CAS numbers listed represent different stereoisomers. It is critical for researchers to verify the specific isomer required for their synthetic route.

Stereoselective Synthesis: A Scalable Approach

The practical utility of a chiral building block is contingent upon the availability of an efficient and scalable stereoselective synthesis. One of the most robust methods for preparing enantiopure 4-(hydroxymethyl)pyrrolidin-3-ols is through an asymmetric 1,3-dipolar cycloaddition.[5] This approach offers excellent control over the stereochemical outcome and has been successfully implemented on a large scale.[5]

The causality behind this synthetic strategy is rooted in several key principles:

-

Stereocontrol: The use of a chiral auxiliary, such as a bornane-10,2-sultam, on the dipolarophile directs the facial selectivity of the cycloaddition, ensuring the formation of the desired diastereomer.[5][13]

-

Convergent Synthesis: The [3+2] cycloaddition brings together two major fragments (an azomethine ylide precursor and a dipolarophile) in a single, bond-forming cascade, which is an efficient strategy for ring construction.[2]

-

Robust Transformations: Subsequent steps, such as reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation for deprotection, are reliable and high-yielding reactions well-suited for scale-up.[5]

Below is a diagram illustrating the synthetic pathway to (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol.

Caption: Application workflow from chiral building block to target molecules.

Intermediate for Bioactive Molecules

The most direct application of this building block is as a core intermediate in the synthesis of pharmaceuticals. Its defined stereochemistry is transferred to the final product, which is often critical for biological activity.

-

Purine Nucleoside Phosphorylase (PNP) Inhibitors: (3R,4R)-4-(hydroxymethyl)-pyrrolidin-3-ol was a key intermediate for preparing the potent PNP inhibitor BCX-4208, which entered clinical trials. [5]PNP inhibitors are investigated for the treatment of T-cell mediated autoimmune diseases.

-

Kinase Inhibitors: As a pyrrolidine derivative, it can be used to prepare azabenzofuranyl compounds that act as MEK kinase inhibitors, which are targets in oncology. [7]* Nucleoside Analogues and Antibacterials: The diol functionality mimics the ribose sugar of nucleosides, making this scaffold ideal for creating aza-nucleosides with potential antiviral or antibacterial activity. [5]

Platform for Chiral Ligand and Catalyst Development

Beyond being a structural component of a final drug, the chiral pyrrolidine framework is a cornerstone of asymmetric catalysis. [14]The secondary amine and hydroxyl groups can be modified to create sophisticated bidentate or tridentate ligands that coordinate to transition metals.

-

Tuning Properties: Chemists can systematically modify the steric and electronic properties of the ligand by derivatizing the hydroxyl groups or incorporating the pyrrolidine into larger structures. [14]* Catalytic Reactions: These custom-designed ligands can then be used to catalyze a wide range of enantioselective reactions, including asymmetric hydrogenations, Diels-Alder reactions, and Michael additions, enabling the synthesis of other valuable chiral molecules. [14]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient and stereocontrolled synthesis of complex molecules. Its value is derived from its inherent chirality, dense functionality, and the robust, three-dimensional scaffold it provides. As drug discovery continues to demand molecules with greater structural complexity and precise stereochemical control, the role of versatile building blocks like 3-(hydroxymethyl)pyrrolidin-3-ol will only become more critical. The synthetic accessibility and proven utility of this compound ensure its continued prominence in the laboratories of researchers, scientists, and drug development professionals dedicated to creating the next generation of therapeutics.

References

-

Babu, Y. S., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Applications of (S)-3-Hydroxypyrrolidine Hydrochloride in Asymmetric Catalysis. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Strieth-Kalthoff, F., et al. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Publications. Available at: [Link]

- Google Patents. (2024). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

- Google Patents. (2016). Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

-

D'Andrea, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

PubChem. (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. Available at: [Link]

-

ResearchGate. (2005). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (3R,5S)-5-HYDROXYMETHYL-3-PYRROLIDINOL HCL | 478922-47-3 [chemicalbook.com]

- 8. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride 97% | CAS: 1350834-24-0 | AChemBlock [achemblock.com]

- 9. (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | C5H12ClNO2 | CID 53487134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride 97% | CAS: 478922-47-3 | AChemBlock [achemblock.com]

- 12. (S)-3-Pyrrolidinol hydrochloride | 122536-94-1 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

Methodological & Application

Application Note: Protecting Group Strategies and Protocols for 3-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

Executive Summary

The synthesis of 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride represents a classic challenge in constructing geminal disubstituted heterocycles. This scaffold features a quaternary carbon at the C3 position, bearing both a tertiary hydroxyl group and a primary hydroxymethyl group. This specific arrangement creates a "gem-diol" motif (specifically a vicinal diol on a quaternary center) that requires careful protecting group (PG) orchestration to prevent side reactions such as retro-aldol fragmentation or non-selective oxidation.

This guide details the industry-standard Spiro-Epoxide Strategy , utilizing the Corey-Chaykovsky reaction to install the quaternary center. We prioritize the N-Boc (tert-butoxycarbonyl) protecting group for the nitrogen atom due to its stability under basic epoxidation conditions and its ability to be removed concomitantly with epoxide ring opening, streamlining the workflow into a high-yielding process.

Strategic Analysis: Protecting Group Logic

Nitrogen Protection: The Case for Boc

For the synthesis of 3,3-disubstituted pyrrolidines from 3-pyrrolidinone, the choice of nitrogen protecting group is critical.

| Protecting Group | Stability (Base/Nucleophiles) | Cleavage Condition | Suitability for this Protocol |

| Boc (tert-butoxycarbonyl) | Excellent (Stable to NaH, DMSO, Sulfur Ylides) | Acid (TFA or HCl) | High. Allows one-pot deprotection and epoxide opening. |

| Cbz (Benzyloxcabonyl) | Good | Hydrogenolysis / Strong Acid | Moderate. Hydrogenolysis adds a step; strong acid might work but Cbz is more robust than Boc. |

| Bn (Benzyl) | Excellent | Hydrogenolysis | Low. Requires catalytic hydrogenation, which does not open the epoxide. Requires separate acidic step for opening. |

Decision: We utilize N-Boc-3-pyrrolidinone as the starting material.[1][2] The Boc group survives the basic conditions of the sulfur ylide addition but is cleaved by the acidic conditions required to hydrolyze the intermediate epoxide, yielding the target hydrochloride salt directly.

The Gem-Diol Challenge

The target molecule contains two hydroxyl groups with distinct steric and electronic properties:

-

Primary (-CH₂OH): Sterically accessible, nucleophilic.

-

Tertiary (C3-OH): Sterically hindered, less nucleophilic, prone to elimination if activated.

Synthesis Strategy: Instead of attempting to introduce two hydroxyls sequentially, we install a spiro-epoxide (1-oxa-5-azaspiro[2.4]heptane). This "masked" diol is stable and can be opened regioselectively. Acidic hydrolysis opens the epoxide to generate both hydroxyl groups simultaneously while removing the N-Boc group.

Detailed Experimental Protocol

Workflow Visualization

The following diagram illustrates the reaction pathway from the ketone precursor to the final hydrochloride salt.

Caption: Synthesis pathway via spiro-epoxide intermediate. Blue: Starting Material; Yellow: Key Intermediate; Green: Final Product.

Step 1: Synthesis of tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

This step constructs the quaternary center via a sulfur ylide addition.

Reagents:

-

N-Boc-3-pyrrolidinone (1.0 equiv)

-

Trimethylsulfoxonium iodide (1.2 equiv)

-

Sodium hydride (60% dispersion in oil) (1.2 equiv) or Potassium tert-butoxide (1.2 equiv)

-

DMSO (anhydrous) and THF (anhydrous)

Protocol:

-

Ylide Formation: In a flame-dried flask under nitrogen, suspend Trimethylsulfoxonium iodide (1.2 equiv) in anhydrous DMSO. Add Sodium hydride (1.2 equiv) portion-wise at room temperature (Caution: H₂ gas evolution). Stir for 1 hour until the solution becomes clear/milky and gas evolution ceases, indicating formation of the dimethylsulfoxonium methylide.

-

Note: Alternatively, use KOtBu in THF/DMSO for a safer, homogeneous reaction.

-

-

Addition: Cool the ylide solution to 0°C. Add a solution of N-Boc-3-pyrrolidinone (1.0 equiv) in anhydrous THF dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–16 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The ketone spot should disappear, replaced by a less polar epoxide spot.

-

Workup: Quench carefully with water. Extract 3x with Ethyl Acetate.[3] Wash combined organics with water and brine (critical to remove DMSO). Dry over Na₂SO₄ and concentrate.

-

Purification: The crude spiro-epoxide is often pure enough for the next step. If necessary, purify via silica gel chromatography (10-30% EtOAc in Hexanes).

Step 2: One-Pot Deprotection to this compound

This step utilizes the acid lability of both the Boc group and the epoxide ring.

Reagents:

-

Spiro-epoxide intermediate (from Step 1)

-

Hydrochloric acid (4M in Dioxane or aqueous conc. HCl)

-

Methanol or Ethanol (solvent)

Protocol:

-

Dissolution: Dissolve the spiro-epoxide in Methanol (approx. 5-10 mL per gram).

-

Acidification: Add 4M HCl in Dioxane (5-10 equiv) or concentrated aqueous HCl.

-

Mechanism:[4][5] The acid protonates the epoxide oxygen, facilitating nucleophilic attack by water (present in the acid or added explicitly) at the tertiary carbon or primary carbon (regioselectivity leads to the same gem-diol product). Simultaneously, the acidic environment cleaves the N-Boc carbamate.

-

-

Reaction: Stir at room temperature for 2–4 hours. If conversion is slow, heat to 50°C. Monitor for the disappearance of the starting material and the N-Boc peak (NMR or LCMS).

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove solvents and excess HCl.

-

Azeotroping: Co-evaporate with toluene or ethanol 2-3 times to remove trace water and HCl.

-

-

Product: The residue is the target This compound . It typically solidifies upon drying or trituration with diethyl ether/acetonitrile.

Downstream Applications: Selective Protection Strategies

Once the core scaffold is synthesized, researchers often need to selectively protect the hydroxyl groups for further elaboration.

Strategy A: Acetonide Formation (Rigid Scaffold)

The 1,2-diol relationship allows for the formation of a 5-membered cyclic acetal. This is excellent for locking the conformation and protecting both OH groups simultaneously.

-

Reagent: 2,2-Dimethoxypropane (DMP) + p-TsOH (cat).

-

Product: 2,2-dimethyl-1,3-dioxa-7-azaspiro[4.4]nonane derivative.

-

Note: This requires the nitrogen to be protected first (e.g., re-install Boc or Cbz) to prevent amine interference.

Strategy B: Selective Primary Alcohol Protection

The primary hydroxyl is significantly less sterically hindered than the tertiary C3-hydroxyl.

-

Reagent: TBDMS-Cl (1.1 equiv) + Imidazole + DMAP (cat) in DCM.

-

Outcome: Exclusive silylation of the -CH₂OH group. The tertiary C3-OH remains free due to the steric bulk of the TBDMS group and the quaternary center.

-

Utility: Allows for oxidation or derivatization of the tertiary alcohol, or use of the free OH as a directing group.

Visualizing the Selectivity

Caption: Divergent protection strategies for the gem-diol scaffold.

References

-

Corey-Chaykovsky Epoxidation on N-Boc-3-pyrrolidinone

- Source: Bennett, D. J., et al. "Pyrrolidine derivatives." U.S.

- Context: Describes the reaction of N-Boc-3-pyrrolidinone with trimethylsulfoxonium iodide to form tert-butyl 1-oxa-5-azaspiro[2.

-

Spiro-Epoxide Ring Opening

- Source: Miyazaki, Y., et al. "Synthesis of 3,3-disubstituted pyrrolidines." Bioorganic & Medicinal Chemistry Letters, 2007.

- Context: General methodology for opening 1-oxa-5-azaspiro[2.4]heptane systems with nucleophiles.

-

General Protecting Group Strategies

- Source: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition, Wiley, 2014.

- Context: Authoritative guide on selective protection of 1,2-diols and amines.

-

Intermediate Verification

- Source: PubChem Compound Summary for CID 54758968 (Related Spiro systems) and specific search for "tert-butyl 1-oxa-5-azaspiro[2.

- Context: Verification of the spiro-epoxide structure stability and CAS registry.

Sources

- 1. 丸善薬品産業(株) | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]

- 2. WO2018183956A1 - Naphthyridines as inhibitors of hpk1 - Google Patents [patents.google.com]

- 3. WO2021028643A1 - Heterocyclic compounds for use in the treatment of cancer - Google Patents [patents.google.com]

- 4. EP4010080B1 - Heterocyclic compounds for use in the treatment of cancer - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

Using 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride in fragment-based drug discovery

Application Note: High-Dimensionality Fragment Screening Subject: Utilizing 3-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride in Fragment-Based Drug Discovery (FBDD)

Executive Summary & Rationale

This compound represents a high-value "3D fragment" scaffold designed to address the "flatland" limitation of traditional aromatic-heavy screening libraries. Unlike planar heterocycles, this fragment contains a quaternary sp3 carbon at position 3, conferring inherent three-dimensionality and chirality.

Key Fragment Attributes:

-

Core Architecture: Gem-disubstituted pyrrolidine (Quaternary center).

-

Vectors: Three distinct growth vectors (Secondary Amine, Tertiary Alcohol, Primary Alcohol).

-

Physicochemical Profile: Highly polar (LogP < 0), high aqueous solubility, and "Rule of Three" (Ro3) compliant.

-

Role in FBDD: Serves as a soluble, hydrophilic anchor that probes polar sub-pockets while offering rigid vectors for elaboration into hydrophobic regions.

Physicochemical Profile & Library Design

Before screening, the fragment must be characterized to ensure it fits the specific assay requirements.

| Property | Value (Approx) | Significance in FBDD |

| MW | 153.61 Da (HCl salt) | Leaves significant mass budget for optimization (<300 Da limit). |

| cLogP | -1.6 | High polarity reduces non-specific hydrophobic binding (promiscuity). |

| H-Bond Donors | 4 (Amine, 2x OH, HCl) | Excellent for probing H-bond networks in solvent-exposed pockets. |

| H-Bond Acceptors | 3 | Interactions with backbone amides or conserved waters. |

| Fsp3 | 1.0 (100% sp3) | Maximizes 3D shape complexity; escapes "flatland". |

Protocol 1: Stock Preparation & Handling (HCl Salt)

Challenge: The hydrochloride salt form enhances stability and solid-state handling but introduces acidity. Direct dissolution in DMSO can create acidic stocks that may denature sensitive proteins or alter assay pH upon dilution.

Step-by-Step Methodology:

-

Solubility Assessment:

-

Dissolve 3-(Hydroxymethyl)pyrrolidin-3-ol HCl in anhydrous DMSO-d6 (for NMR QC) or standard analytical grade DMSO (for screening) to a target concentration of 100 mM .

-

Note: The compound is highly soluble; if turbidity occurs, sonicate at 30°C for 5 mins.

-

-

Acidity Neutralization (Critical for pH-sensitive targets):

-

Method A (Buffer Capacity): Ensure the assay buffer (e.g., PBS, HEPES) has sufficient capacity (50–100 mM) to buffer the 1-2% DMSO stock addition.

-

Method B (In-situ Neutralization): For low-buffer assays (e.g., 10 mM buffer), add an equimolar amount of NaOH or TEA to the DMSO stock only immediately prior to use, or rely on a "intermediate dilution" step in high-concentration buffer before adding to the protein.

-

-

Quality Control (QC):

-

LC-MS: Verify purity >95%.

-

1H NMR: Confirm structural integrity and absence of degradation. The quaternary center prevents racemization, but check for oxidation of the primary alcohol.

-

Protocol 2: Biophysical Screening Workflows

Due to the low molecular weight and high polarity, Ligand-Observed NMR is the gold standard for this fragment.

A. Ligand-Observed NMR (STD & WaterLOGSY)

-

Objective: Detect transient binding via magnetization transfer.

-

Sample Prep:

-

Protein Conc: 10–20 µM.

-

Fragment Conc: 0.5–1.0 mM (Ligand excess 50:1).

-

Buffer: 50 mM Phosphate/d11-Tris, 150 mM NaCl, pH 7.4, 10% D2O.

-

-

Experimental Logic:

-

STD (Saturation Transfer Difference): Irradiate protein (-0.5 ppm). If the fragment binds, saturation transfers to the fragment protons (observed as signals in the difference spectrum).

-

WaterLOGSY: Exploits water-ligand-protein magnetization transfer. Non-binders appear with positive phase (small molecule tumbling); binders appear with negative phase (protein-like tumbling) or reduced intensity.

-

-

Specific Consideration: The protons on the pyrrolidine ring near the quaternary center (C3) will show distinct STD effects, helping map the binding orientation.

B. Surface Plasmon Resonance (SPR)

-

Objective: Determine

and binding kinetics. -

Sensor Chip: CM5 or Series S Sensor Chip SA (Streptavidin) if using biotinylated protein.

-

Immobilization: High density (3000–5000 RU) required for low MW fragments to generate sufficient Rmax.

-

Protocol:

-

Running Buffer: HBS-P+ (containing 0.05% P20 surfactant) + 2% DMSO .

-

Solvent Correction: Mandatory. Calibrate with 1.5% to 2.5% DMSO standards to correct for bulk refractive index shifts.

-

Injection: Multi-cycle kinetics (concentration series: 0, 31, 62, 125, 250, 500, 1000 µM).

-

Analysis: Fit to 1:1 binding model. Watch for "square wave" sensorgrams typical of fast-on/fast-off fragment kinetics.

-

Protocol 3: Fragment Evolution & Vector Analysis

Once a hit is validated, the gem-disubstituted scaffold offers unique "Grow" vectors.

Vector Map:

-

Vector N (Pyrrolidine Nitrogen):

-

Chemistry: Amide coupling, Sulfonylation, Reductive Amination, SNAr.

-

Direction: Soluble handle; often points towards solvent or adjacent acidic residues.

-

-

Vector O1 (Primary Alcohol - CH2OH):

-

Chemistry: Oxidation to aldehyde/acid, Ether synthesis, conversion to Halide -> coupling.

-

Direction: Flexible arm; good for reaching distinct sub-pockets.

-

-

Vector O2 (Tertiary Alcohol - OH):

-

Chemistry: Difficult to functionalize directly without affecting the core. Often used as a static H-bond anchor (donor/acceptor) to the protein.

-

Evolution Strategy:

-

Step 1: Fix the tertiary -OH as the binding anchor.

-

Step 2: Grow from Vector N to improve potency (e.g., add benzyl/heteroaryl groups to engage hydrophobic pockets).

-

Step 3: Fine-tune Vector O1 to optimize metabolic stability or add specific polar interactions.

Visualizations

Figure 1: Fragment Screening & Evolution Workflow

Caption: Integrated workflow for screening and evolving the 3-(Hydroxymethyl)pyrrolidin-3-ol scaffold.

Figure 2: Chemical Space & Vector Analysis

Caption: Vector analysis showing the three distinct functional handles available for medicinal chemistry optimization.

References

-

O'Brien, P. et al. (2020).[1] Design and Synthesis of 56 Shape-Diverse 3D Fragments. Chemistry - A European Journal.[2] Link

-

Hajduk, P. J. & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. Link

-

Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology. Link

-

Enamine Ltd. (2023).[3] 3D Shape Diverse Fragment Library Design Principles. Enamine.net. Link[1]

-

Erlanson, D. A. et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Link

Sources

Application Note: Leveraging 3-(Hydroxymethyl)pyrrolidin-3-ol as a Novel Counter-Ion for the Preparation of Advanced Pharmaceutical Salts

Abstract

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, profoundly impacting physicochemical properties such as solubility, stability, and bioavailability.[1][2] While traditional counter-ions like hydrochloride and sodium are widely used, the exploration of novel salt formers offers a pathway to overcome specific drug delivery challenges and enhance therapeutic performance.[3] This application note presents a detailed guide to using 3-(Hydroxymethyl)pyrrolidin-3-ol, a unique amino-diol compound, as a versatile counter-ion for acidic APIs. Its distinct structural features—a secondary amine for ionic bond formation and two hydroxyl groups for extensive hydrogen bonding—present a compelling opportunity to create highly crystalline and aqueous-soluble pharmaceutical salts. We provide a comprehensive theoretical framework, detailed step-by-step protocols for salt synthesis, and a robust workflow for physicochemical characterization.

Introduction: The Rationale for Advanced Salt Formers

Approximately 50% of all drugs on the market are administered as salts.[4] The primary goal of salt formation is to optimize a drug's properties by pairing an ionizable API with a suitable counter-ion.[2] The success of this strategy is governed by the fundamental pKa difference between the API and the counter-ion; a difference of greater than 2-3 pH units is generally required for stable salt formation.[1][3]

3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a commercially available building block whose corresponding free base presents significant potential as a pharmaceutical counter-ion.

Key Advantages of the 3-(Hydroxymethyl)pyrrolidin-3-ol Counter-Ion:

-

Enhanced Hydrogen Bonding Capacity: The presence of two hydroxyl groups offers multiple sites for hydrogen bonding. This can stabilize the crystal lattice, potentially leading to the formation of robust, non-hygroscopic, and crystalline solid forms, which is preferable for manufacturing and stability.[5]

-

Improved Aqueous Solubility: The introduction of polar hydroxyl groups can significantly enhance the water solubility of the resulting salt, a critical factor for improving the dissolution rate and bioavailability of poorly soluble APIs. The hydroxymethyl group, in particular, is a well-known moiety for increasing the water solubility of compounds.[6]

-

Proven Biocompatibility: The pyrrolidine scaffold is a common structural motif in a wide range of biologically active compounds and approved drugs, suggesting a favorable biocompatibility and safety profile.[7][8]

This guide will focus on the reaction of the 3-(Hydroxymethyl)pyrrolidin-3-ol free base (generated in situ or isolated) with a model acidic API to form a novel pharmaceutical salt.

Strategic Workflow for Salt Preparation and Analysis

The process of developing a new salt form is a systematic endeavor that moves from synthesis to comprehensive characterization. The workflow ensures that the final selected salt candidate is not only successfully formed but also possesses superior properties compared to the parent API.

Caption: High-level workflow for pharmaceutical salt preparation and evaluation.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for preparing a novel salt using 3-(Hydroxymethyl)pyrrolidin-3-ol. We will use Ibuprofen as a model weakly acidic API for this protocol.

Materials and Equipment

-

Reagents: this compound, Ibuprofen, Sodium hydroxide (NaOH), Methanol, Isopropyl alcohol (IPA), Ethyl acetate, Deionized water.

-

Equipment: Magnetic stirrer with heating plate, round-bottom flasks, condenser, rotary evaporator, Buchner funnel and flask, vacuum pump, standard laboratory glassware, pH meter.

Chemical Reaction Scheme

The overall process involves two key chemical transformations: the liberation of the free base from its hydrochloride salt, followed by an acid-base reaction with the API to form the new pharmaceutical salt.

Caption: Reaction scheme for the two-step salt preparation process.

Protocol: Preparation of Ibuprofen 3-(Hydroxymethyl)pyrrolidin-3-ol Salt

Step 1: Generation of 3-(Hydroxymethyl)pyrrolidin-3-ol Free Base

-

In a 100 mL round-bottom flask, dissolve 1.54 g (10 mmol) of this compound in 20 mL of methanol.

-

In a separate beaker, prepare a 1 M solution of NaOH in methanol by dissolving 0.40 g (10 mmol) of NaOH pellets in 10 mL of methanol.

-

Slowly add the methanolic NaOH solution to the stirred solution of the hydrochloride salt at room temperature.

-

A white precipitate (NaCl) will form. Stir the reaction mixture for 1 hour to ensure complete reaction.

-

Filter the mixture through a Buchner funnel to remove the precipitated NaCl. Wash the solid with a small amount of methanol (2 x 5 mL).

-

Collect the filtrate, which now contains the 3-(Hydroxymethyl)pyrrolidin-3-ol free base. This solution can be used directly in the next step.

Causality Note: A stoichiometric amount of a strong base (NaOH) is used to deprotonate the secondary amine of the hydrochloride salt. Methanol is chosen as the solvent because it solubilizes the organic starting material and product, while the inorganic byproduct, NaCl, has limited solubility and precipitates, allowing for easy removal by filtration.[9]

Step 2: Formation and Isolation of the Pharmaceutical Salt

-

In a 250 mL flask, dissolve 2.06 g (10 mmol) of Ibuprofen in 50 mL of isopropyl alcohol (IPA).

-

While stirring, add the methanolic solution of the 3-(Hydroxymethyl)pyrrolidin-3-ol free base (from Step 1) to the Ibuprofen solution.

-

Heat the mixture to 50-60°C and stir for 30 minutes to ensure complete acid-base reaction.

-

Allow the solution to cool slowly to room temperature. If no precipitate forms, consider adding a co-solvent/anti-solvent like ethyl acetate dropwise until turbidity is observed, then allow it to stand.

-

Cool the mixture in an ice bath (0-4°C) for 1-2 hours to maximize crystallization.

-

Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid cake with a small amount of cold IPA (2 x 10 mL) to remove any unreacted starting materials.

-

Dry the solid product under vacuum at 40°C to a constant weight. Record the final yield.

Causality Note: The salt is formed by the proton transfer from the carboxylic acid of Ibuprofen to the secondary amine of the pyrrolidinol base.[3] IPA is selected as a crystallization solvent due to its ability to dissolve the reactants but have a lower solubility for the resulting, more polar salt, thus promoting precipitation upon formation and cooling.

Physicochemical Characterization Workflow

Confirming salt formation and evaluating the resulting properties is essential.[10][11] A tiered or multi-technique approach provides a comprehensive understanding of the new material.

Caption: Logical workflow for the comprehensive characterization of a new salt form.

Analytical Methodologies

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To confirm the proton transfer from the acidic API to the basic counter-ion.

-

Expected Result: For an Ibuprofen salt, the characteristic C=O stretch of the carboxylic acid (~1710 cm⁻¹) will disappear and be replaced by the asymmetric and symmetric stretches of the carboxylate anion (COO⁻) at approximately 1550-1610 cm⁻¹ and 1400 cm⁻¹, respectively.

-

-

Powder X-Ray Diffraction (PXRD):

-

Objective: To determine the solid-state nature of the material.

-

Expected Result: A crystalline salt will exhibit a unique pattern of sharp peaks, indicating a long-range ordered crystal lattice. An amorphous solid will show a broad halo with no distinct peaks. This is a crucial first step in any salt screening process.[3]

-

-

Differential Scanning Calorimetry (DSC):

-

Objective: To determine the melting point and thermal transitions.

-

Expected Result: A pure, crystalline salt should display a single, sharp endothermic event corresponding to its melting point. The melting point should be distinctly different from that of either starting material.

-

-

Aqueous Solubility:

-

Objective: To quantify the improvement in solubility, a key driver for salt formation.

-

Method: Shake-flask method in purified water or relevant buffer (e.g., pH 7.4). The concentration of the API in the saturated solution is measured by HPLC.

-

Data Presentation: Results should be compared directly with the solubility of the parent API under identical conditions.

-

Summary of Expected Data

The following table provides a hypothetical comparison of the properties of Ibuprofen free acid versus its potential 3-(Hydroxymethyl)pyrrolidin-3-ol salt.

| Property | Ibuprofen (Free Acid) | Ibuprofen 3-(Hydroxymethyl)pyrrolidin-3-ol Salt | Rationale for Improvement |

| Appearance | Crystalline Powder | Crystalline Powder | Salt formation often yields crystalline material.[5] |

| Melting Point (DSC) | ~76 °C | Expected >100 °C | Ionic interactions in the salt lead to a more stable crystal lattice. |

| Aqueous Solubility | ~0.021 mg/mL | Expected > 1 mg/mL | The ionic nature and polar hydroxyl groups of the salt enhance interaction with water.[1] |

| PXRD Pattern | Unique, sharp peaks | New, unique set of sharp peaks | Indicates the formation of a new crystalline solid phase. |

| FT-IR (C=O Stretch) | ~1710 cm⁻¹ (acid) | ~1580 cm⁻¹ (carboxylate) | Confirms the formation of an ionic bond (salt). |

Conclusion

3-(Hydroxymethyl)pyrrolidin-3-ol is a highly promising and versatile counter-ion for the development of novel pharmaceutical salts of acidic APIs. Its unique diol structure provides a powerful tool for crystal engineering, enabling the formation of stable, crystalline salts with potentially enhanced aqueous solubility. The straightforward, two-step synthesis protocol, combined with a rigorous characterization workflow, allows researchers to systematically evaluate the benefits of this counter-ion. By moving beyond traditional salt formers, drug development professionals can unlock new opportunities to improve the physicochemical properties and therapeutic potential of challenging drug candidates.

References

-

Salt Selection in Drug Development. (2021). Pharmaceutical Technology. [Link]

-

Giron, D. CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals. [Link]

-

Preparation of Pharmaceutical Salts. (2017). KiloMentor. [Link]

-

Ali, S., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

-

Giron, D. (2005). Characterisation of salts of drug substances. Journal of Thermal Analysis and Calorimetry. [Link]

-

Williams, H. D., & Yau, M. K. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Australian Prescriber. [Link]

- Martin, E. J. (1945). Preparation of amino carboxylic acids and their salts.

-

Hu, P., Ben-David, Y., & Milstein, D. (2016). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. Journal of the American Chemical Society. [Link]

-

Vippagunta, S. R., et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Makary, P. (2014). Principles of Salt Formation. ResearchGate. [Link]

- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.).

-

Chongqing Chemdad Co., Ltd. (n.d.). (R)-(-)-3-Pyrrolidinol hydrochloride. Chongqing Chemdad Co., Ltd. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). [Link]

-

Advanced Methodologies for Pharmaceutical Salt Synthesis. (2020). Kent Academic Repository. [Link]

-

Arctom. (n.d.). CAS NO. 1350834-24-0 | (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. Arctom. [Link]

-

de Oliveira, R. B., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry. [Link]

- Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. (n.d.).

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). [Link]

-

Digenis, G. A., et al. (1991). 3-Hydroxy-N-Methylpyrrolidone and Use as Transdermal Enhancer. UKnowledge. [Link]

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bjcardio.co.uk [bjcardio.co.uk]

- 3. pharmtech.com [pharmtech.com]

- 4. researchgate.net [researchgate.net]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KiloMentor: Preparation of Pharmaceutical Salts [kilomentor.blogspot.com]

- 10. akjournals.com [akjournals.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Recrystallization techniques for 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

Technical Support Center: Crystallization & Purification Subject: 3-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride (HCl) Ticket ID: #REC-PYR-3301 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely encountering difficulties crystallizing This compound due to its specific structural properties: a rigid pyrrolidine core decorated with two hydrogen-bond donors (hydroxyl groups) and an ionic center (ammonium chloride).[1] This combination creates a "solubility paradox"—the compound is extremely soluble in polar protic solvents (Water, MeOH) but virtually insoluble in the non-polar solvents typically used to induce precipitation.

This guide moves beyond standard textbook advice, addressing the specific thermodynamic behaviors of gem-disubstituted polar heterocycles.

Module 1: Solubility Mapping & Solvent Selection

User Question: "I've tried standard solvents, but it either dissolves completely or forms a sticky oil. What solvent system actually works for this HCl salt?"

Scientist Response: The high polarity of the hydrochloride salt means single-solvent recrystallization is rarely effective. You must rely on Antisolvent Crystallization or Vapor Diffusion .[1]

Solubility Profile (at 25°C):

| Solvent Class | Specific Solvent | Solubility Status | Role in Protocol |

| Good Solvents | Methanol (MeOH) | Very High | Primary solvent for dissolution.[1] |

| Water | Extremely High | Avoid if possible (leads to hydrate formation/oiling).[1] | |

| Ethanol (EtOH) | High | Good alternative to MeOH; slower evaporation.[1] | |

| Intermediate | Isopropanol (IPA) | Moderate | Excellent for thermal recrystallization.[1] |

| Antisolvents | Diethyl Ether (Et₂O) | Insoluble | Best for Vapor Diffusion (high volatility).[1] |

| Ethyl Acetate (EtOAc) | Insoluble | Best for Thermal Recrystallization (higher BP).[1] | |

| Acetonitrile (MeCN) | Poor | Can be used, but may solvate impurities.[1] | |

| Dichloromethane (DCM) | Insoluble | Good for washing away non-polar organic impurities.[1] |

Recommended Solvent Systems:

-

MeOH / Et₂O: (Best for small scale/vapor diffusion)[1]

-

EtOH / EtOAc: (Best for scale-up >5g)

-

IPA / Heptane: (Industrial standard for similar pyrrolidines)

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Question: "I added my antisolvent and the solution turned milky, but then settled into a thick yellow goo at the bottom. Why didn't crystals form?"

Scientist Response: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the "metastable zone" (where crystals grow) is narrower than the region where the solution separates into two liquids. This is common for HCl salts of polyols because the highly polar salt prefers to interact with itself in a concentrated liquid phase rather than organize into a lattice.

The Fix:

-

Temperature Control: Do not cool to 0°C immediately. Keep the "oiled" mixture at reflux (or near boiling of the antisolvent) until it becomes a single phase again.

-

Seeding: You must seed the solution at the "Cloud Point" (the moment turbidity appears).

-

Slower Addition: Add the antisolvent dropwise to the hot solution only until faint turbidity persists.

Troubleshooting Logic Flow:

Caption: Logic flow to resolve Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Module 3: Hygroscopicity & Handling

User Question: "I filtered the crystals, but after 10 minutes on the funnel, they turned into a puddle. Is my product decomposing?"

Scientist Response: It is likely not decomposing, but deliquescing . 3-(Hydroxymethyl)pyrrolidin-3-ol HCl is highly hygroscopic.[1] It pulls moisture from the air so aggressively that it dissolves in absorbed water.

Protocol for Handling:

-

Schlenk Line Filtration: Filter under an inert atmosphere (Nitrogen/Argon) if possible.[1]

-

Rapid Transfer: Move the filter cake immediately to a vacuum desiccator containing Phosphorus Pentoxide (

) or fresh silica gel. -

Azeotropic Drying: If you suspect water contamination in your crude oil, dissolve it in Ethanol/Toluene (1:1) and rotary evaporate 3 times.[1] This removes trace water that prevents crystallization.[2]

Module 4: Advanced Protocols

Protocol A: Vapor Diffusion (For <1g or Difficult Oils)

Best for generating seed crystals or purifying small, stubborn batches.[1]

Materials:

-

Inner Vial (4 mL)

-

Outer Vial (20 mL) with cap

-

Solvents: Methanol (Good), Diethyl Ether (Anti)[1]

Step-by-Step:

-

Dissolve the crude HCl salt in the minimum amount of Methanol in the small inner vial. The solution should be almost saturated.

-

Place the open inner vial carefully inside the larger outer vial.

-

Add Diethyl Ether to the outer vial (fill to ~1/3 height of inner vial). Do not let ether enter the inner vial directly.

-

Cap the outer vial tightly.

-

Store at room temperature in a dark, vibration-free cupboard for 3-7 days.

-

Mechanism: Ether vapor slowly diffuses into the methanol solution, gently lowering solubility and growing high-quality crystals without inducing oiling out.[1]

Caption: Schematic of Vapor Diffusion setup. Ether vapor diffuses into the Methanol solution, slowly reducing solubility.

Protocol B: Thermal Recrystallization (Scale Up >5g)

Standard method for purification.[1]

-

Preparation: Place crude solid in an Erlenmeyer flask.

-

Dissolution: Add Ethanol (absolute) . Heat to boiling. Add just enough solvent to dissolve the solid. If a small amount of dark residue remains insoluble, filter it off hot (this is likely inorganic salt like NaCl).

-

Precipitation: While keeping the solution near boiling, add Ethyl Acetate (or warm Toluene) dropwise.

-

Cloud Point: Stop addition when a faint cloudiness persists. Add 2-3 drops of Ethanol to clear it back up.[1]

-

Crystallization: Remove from heat. Insulate the flask with a towel to ensure slow cooling.

-

Tip: If oil droplets form at ~50°C, stir vigorously to break them up or add a seed crystal.

-

-

Collection: Filter the resulting white needles, wash with cold EtOAc, and dry immediately under high vacuum.

Module 5: Impurity Rejection

User Question: "My NMR shows the Boc-protected starting material is still present. Will recrystallization remove it?"

Scientist Response: Recrystallization is moderately effective here, but pH manipulation is superior for this specific impurity.[1]

-

The Chemistry: The Boc-protected amine is less polar and not a salt.

-

The Fix: Before recrystallizing, wash the crude solid (if solid) with Dichloromethane (DCM) . The Boc-intermediate is soluble in DCM; the HCl salt of your product is not.

-

Protocol:

References

-

Vertex Pharmaceuticals. (2024).[1][3] Process for preparing pure (3S)-Pyrrolidin-3-ol and pure (3S)-Pyrrolidin-3-ol hydrochloride. European Patent EP4382529A1.

-

Babu, Y. S., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(3).

-

Sigma-Aldrich. (n.d.).[1] Pyrrolidin-3-ol hydrochloride Product Specification & Safety Data Sheet. [1]

-

University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.

Sources

Technical Support Center: Optimizing pH for 3-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride Extraction

Welcome to the technical support guide for the extraction of 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into optimizing pH conditions to ensure high-yield, high-purity extractions of this highly polar compound.

Introduction: The Challenge of a Hydrophilic Amine

3-(Hydroxymethyl)pyrrolidin-3-ol is a highly polar molecule containing two hydroxyl groups and a secondary amine. It is typically supplied as a hydrochloride salt, which is highly soluble in water and virtually insoluble in common organic solvents. The core challenge is to convert this water-soluble salt into its neutral "free base" form, which has sufficient lipophilicity to be partitioned into an organic solvent. This conversion is entirely dependent on precise pH control.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for adjusting the pH during this extraction?

A: The process hinges on the acid-base equilibrium of the pyrrolidine nitrogen. The starting material is a hydrochloride salt, meaning the nitrogen atom is protonated (R₂NH₂⁺Cl⁻), making it charged and water-soluble. To extract it into an organic solvent, we must deprotonate the nitrogen to its neutral, "free base" form (R₂NH). This is achieved by adding a base to raise the pH of the aqueous solution. The governing principle is that the neutral form of a compound is significantly more soluble in organic solvents than its charged, salt form.

Q2: What is the ideal pH for extracting the free base?

A: The ideal pH is dictated by the pKa of the conjugate acid of the pyrrolidine ring. The pKa of the conjugate acid of the parent compound, pyrrolidine, is approximately 11.3.[1][2][3] To ensure complete deprotonation and maximize the concentration of the free base, the pH of the aqueous solution should be raised to at least 1.5 to 2 pH units above the pKa. Therefore, a target pH of 12.5-13.0 is recommended for optimal extraction. However, one must always consider the stability of the target molecule at such high pH (see Troubleshooting section).

Q3: Why is my recovery low even after adjusting the pH to >12?

A: This is a common issue stemming from the high hydrophilicity of the molecule. Even in its free base form, the two hydroxyl groups make 3-(Hydroxymethyl)pyrrolidin-3-ol significantly water-soluble. This results in an unfavorable partition coefficient (K), meaning the compound may still prefer the aqueous phase over the organic phase. To overcome this, consider the following:

-

Salting Out: Saturating the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) decreases the solubility of the organic compound in the aqueous phase, driving it into the organic layer.[4]

-

Multiple Extractions: Perform multiple extractions (e.g., 3 to 5 times) with smaller volumes of organic solvent rather than a single extraction with a large volume. This is statistically more effective at recovering compounds with low partition coefficients.

-

Solvent Choice: Ensure you are using an appropriate solvent (see Q4).

Q4: What is the best organic solvent for this extraction?

A: Due to the polarity of the target molecule, standard non-polar solvents like hexanes or toluene are ineffective.[5] A more polar, water-immiscible solvent is required.

-

Recommended: Dichloromethane (DCM) is often a good starting point due to its ability to dissolve many organic compounds.[6]

-

Alternative: A mixture of a chlorinated solvent and an alcohol, such as 3:1 or 4:1 Chloroform/Isopropanol , can be highly effective for pulling polar, aqueous-soluble organic molecules into the organic phase.[7]

-

Use with Caution: Ethyl acetate (EtOAc) can be used, but its slight miscibility with water and potential for hydrolysis under strongly basic conditions can complicate the extraction.

Q5: Can I use a strong base like Sodium Hydroxide (NaOH)? Are there risks?

A: Yes, a strong base like NaOH or KOH is typically necessary to reach the target pH of >12. It should be added as a concentrated aqueous solution (e.g., 5-10 M) to avoid unnecessarily diluting the sample. The primary risk at high pH is potential base-mediated degradation of your target molecule, especially if other sensitive functional groups are present. It is advisable to perform the extraction promptly after basification and to keep the solution cool (e.g., in an ice bath) during the pH adjustment to minimize degradation.

In-Depth Troubleshooting Guide

| Problem | Probable Cause(s) | Step-by-Step Solution |